molecular formula C16H19ClO B15220780 (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol

(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol

Cat. No.: B15220780
M. Wt: 262.77 g/mol
InChI Key: WTBIVLRNTAHMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings. This compound has a molecular formula of C16H19ClO and a molecular weight of 262.77 g/mol . The presence of the spiro carbon imparts significant three-dimensionality to the molecule, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The chlorophenyl group can then be introduced via a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19ClO

Molecular Weight

262.77 g/mol

IUPAC Name

[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methanol

InChI

InChI=1S/C16H19ClO/c17-14-4-2-12(3-5-14)15-10-16(7-1-8-16)9-6-13(15)11-18/h2-5,18H,1,6-11H2

InChI Key

WTBIVLRNTAHMAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.